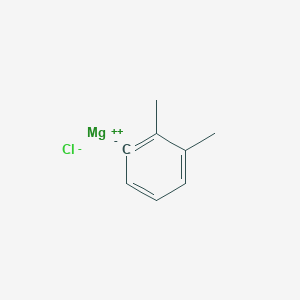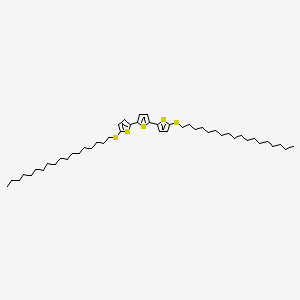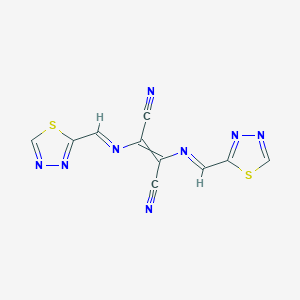
magnesium;1,2-dimethylbenzene-6-ide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1,2-dimethylbenzene-6-ide;chloride is a chemical compound with the molecular formula C8H9ClMg. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of various aromatic compounds due to its reactivity with electrophiles.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;1,2-dimethylbenzene-6-ide;chloride can be synthesized through the reaction of 1,2-dimethylbenzene (o-xylene) with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
C8H10+Mg→C8H9MgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
化学反应分析
Types of Reactions
Magnesium;1,2-dimethylbenzene-6-ide;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl halides are often used in substitution reactions.
Catalysts: Transition metal catalysts are sometimes used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from substitution reactions with alkyl halides.
Biaryl Compounds: Formed from coupling reactions.
科学研究应用
Magnesium;1,2-dimethylbenzene-6-ide;chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of magnesium;1,2-dimethylbenzene-6-ide;chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers. The pathways involved typically follow a two-step mechanism: nucleophilic attack followed by protonation or elimination.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Chloride: A simpler Grignard reagent with a single methyl group.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a dimethylbenzene group.
Uniqueness
Magnesium;1,2-dimethylbenzene-6-ide;chloride is unique due to its specific structure, which provides distinct reactivity patterns compared to other Grignard reagents. The presence of the dimethylbenzene group allows for selective reactions and the formation of specific products that are not easily accessible with simpler Grignard reagents.
属性
CAS 编号 |
183817-75-6 |
|---|---|
分子式 |
C8H9ClMg |
分子量 |
164.91 g/mol |
IUPAC 名称 |
magnesium;1,2-dimethylbenzene-6-ide;chloride |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
APUBJCIRKJZPCG-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C[C-]=C1C.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)

![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)

